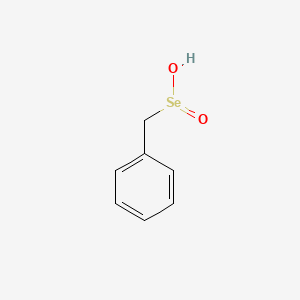

Phenylmethaneselenic acid

Description

Phenylmethaneselenic acid (C₇H₇SeO₃) is an organoselenium compound characterized by a phenyl group bonded to a methaneselenic acid moiety. Structurally, it can be represented as Ph-CH₂-SeO₃H, where the selenic acid group (SeO₃H) confers unique redox and catalytic properties. This compound is of interest in medicinal chemistry due to selenium's role in antioxidant systems and enzyme modulation.

Properties

CAS No. |

66361-08-8 |

|---|---|

Molecular Formula |

C7H8O2Se |

Molecular Weight |

203.11 g/mol |

IUPAC Name |

phenylmethaneseleninic acid |

InChI |

InChI=1S/C7H8O2Se/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9) |

InChI Key |

WOFXMTLRBGUYPG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[Se](=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C[Se](=O)O |

Other CAS No. |

66361-08-8 |

Synonyms |

phenylmethaneselenic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organoselenium compounds with aromatic substituents exhibit variations in reactivity, solubility, and biological activity depending on their substituents. Below is a detailed comparison of phenylmethaneselenic acid with analogous compounds:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in (4-methoxyphenylselenyl)acetic acid) improve solubility, while bulky groups (e.g., naphthyl) enhance lipophilicity .

- Synthetic Flexibility: Selenocyanates enable modular synthesis of diverse arylselenyl derivatives, as seen in naphthyl-based analogs .

Reactivity and Functional Properties

- Redox Activity : The selenic acid group in this compound facilitates strong oxidation-reduction cycles, comparable to seleninic acids (R-SeO₂H) but with higher acidity due to the additional oxygen .

- Biological Activity: Pyridoyl and quinoloyl derivatives (e.g., compounds 19–26 in ) show enzyme inhibitory effects, suggesting this compound could mimic these properties. Naphthyl analogs exhibit altered pharmacokinetics due to extended aromatic systems .

Future Work :

- Comparative studies on this compound’s cytotoxicity and bioavailability relative to naphthyl or pyridoyl derivatives.

- Exploration of hybrid structures (e.g., phenyl-naphthyl conjugates) to balance solubility and activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.